1-(2-Piperidin-4-ylethyl)azepane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-piperidin-4-ylethyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJUPXPSGLFKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406500 | |
| Record name | 1-(2-piperidin-4-ylethyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96901-05-2 | |
| Record name | 1-(2-piperidin-4-ylethyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Principles of Nitrogen Heterocycle Chemistry
Nitrogen heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structures are ubiquitous in nature and form the core of a vast array of biologically active molecules, including alkaloids, vitamins, and nucleic acids. The presence of the nitrogen atom imparts unique chemical and physical properties to the ring system.
The lone pair of electrons on the nitrogen atom can render the heterocycle basic and nucleophilic. The degree of basicity is influenced by the hybridization of the nitrogen atom and its electronic environment within the ring. For instance, in saturated heterocycles like piperidine (B6355638), the nitrogen is sp³ hybridized and readily donates its lone pair, making it a relatively strong base. In contrast, in aromatic heterocycles like pyridine (B92270), the nitrogen lone pair is part of the π-aromatic system, reducing its availability and thus its basicity.
The reactivity of nitrogen heterocycles is diverse, encompassing reactions such as N-alkylation, acylation, and oxidation. The ring itself can also undergo various transformations, including substitution and ring-opening reactions, making these scaffolds versatile building blocks in organic synthesis.
The Significance of Piperidine and Azepane Architectures in Chemical Synthesis
The piperidine (B6355638) and azepane ring systems are two of the most prevalent saturated nitrogen heterocycles in organic and medicinal chemistry.
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a structural component in a multitude of pharmaceuticals and natural products. nih.gov Its chair-like conformation provides a three-dimensional scaffold that can be strategically functionalized to interact with biological targets. The development of efficient methods for the synthesis of substituted piperidines is an ongoing area of research, with techniques ranging from the hydrogenation of pyridine (B92270) derivatives to various cyclization strategies. nih.gov
The azepane ring, a seven-membered saturated heterocycle, offers greater conformational flexibility compared to its six-membered counterpart. wikipedia.org This property can be advantageous in drug design, allowing for optimal binding to protein targets. A variety of pharmaceutical agents incorporate the azepane ring, and numerous synthetic routes have been developed for its construction and functionalization. wikipedia.orgresearchgate.net One notable method involves the ring expansion of piperidine derivatives. rsc.orgresearchgate.net
The physical and chemical properties of these parent heterocycles are summarized in the table below.
| Property | Piperidine | Azepane |
| Molecular Formula | C₅H₁₁N | C₆H₁₃N |
| Molar Mass | 85.15 g/mol | 99.17 g/mol |
| Boiling Point | 106 °C | 138 °C cas.org |
| Melting Point | -9 °C | -37 °C cas.org |
| Density | 0.862 g/mL | 0.8643 g/cm³ at 22 °C cas.org |
| CAS Number | 110-89-4 | 111-49-9 cas.org |
Rationale for Investigating Bifunctional Diamine Systems: a Focus on 1 2 Piperidin 4 Ylethyl Azepane
Retrosynthetic Dissection and Key Synthetic Precursors
A retrosynthetic approach to this compound primarily involves disconnecting one of the carbon-nitrogen bonds. The most logical disconnections are at the azepane nitrogen or the piperidine nitrogen, leading to key precursors for synthesis.
Disconnection at the Azepane-Ethyl Bond: This strategy suggests an N-alkylation of azepane. The essential precursors for this route are azepane and a 2-(piperidin-4-yl)ethyl moiety with a good leaving group, such as a halide (chloride, bromide) or a sulfonate ester (tosylate, mesylate).
Reductive Amination Approach: An alternative disconnection can be made to facilitate a reductive amination reaction. This would involve reacting azepane with (piperidin-4-yl)acetaldehyde in the presence of a reducing agent. Another possibility is the reaction between 4-(2-aminoethyl)piperidine and a suitable seven-membered cyclic ketone, though this is less common.
Based on these analyses, the following are identified as key synthetic precursors:
Azepane
4-(2-Haloethyl)piperidine (as a hydrochloride or hydrobromide salt)
2-(Piperidin-4-yl)ethanol
(Piperidin-4-yl)acetaldehyde
Detailed Multistep Synthesis Pathways
The N-alkylation of azepane stands out as a direct and widely used method for synthesizing this compound. This reaction leverages the nucleophilic nature of the secondary amine in the azepane ring.
A common procedure involves reacting azepane with a 4-(2-haloethyl)piperidine salt, such as 4-(2-chloroethyl)piperidine hydrochloride. The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide, and in the presence of a base such as potassium carbonate or triethylamine (B128534) to neutralize the generated acid and facilitate the reaction. The piperidine nitrogen is usually protected as a salt to prevent side reactions.
Alternatively, 2-(piperidin-4-yl)ethanol can be used. The hydroxyl group is first activated by converting it into a better leaving group, like a tosylate or mesylate, before reaction with azepane.
Reductive amination provides an efficient alternative for constructing the target molecule. dntb.gov.uaresearchgate.net This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ.
A practical approach is the reaction of azepane with (piperidin-4-yl)acetaldehyde. The reaction is carried out in a protic solvent like methanol (B129727) or ethanol, with a suitable reducing agent. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, with the latter being favored for its mild and selective nature. To avoid side reactions, the piperidine nitrogen in the aldehyde precursor may require a protecting group, such as a Boc group, which is later removed.
While not directly applied to the final assembly of this compound from its immediate precursors, cyclization and ring-expansion reactions are fundamental in synthesizing the core heterocyclic scaffolds, azepane and piperidine, from simpler starting materials. researchgate.netrsc.org For instance, azepanes can be synthesized through various methods, including ring-closing metathesis, intramolecular cyclization of amino-alkenes, or ring expansion of smaller rings like piperidines. researchgate.netrsc.org These methods are crucial for the de novo synthesis of the heterocyclic cores when they are not commercially available.
Optimization of Reaction Conditions and Isolation Procedures
Maximizing the yield and purity of this compound necessitates careful optimization of reaction parameters. researchgate.netresearchgate.net
| Parameter | N-Alkylation | Reductive Amination |
| Base | Potassium carbonate, Triethylamine | Not applicable |
| Solvent | Acetonitrile, Dimethylformamide | Methanol, Ethanol |
| Reducing Agent | Not applicable | Sodium borohydride, Sodium triacetoxyborohydride |
| Temperature | Room temperature to reflux | Room temperature |
| Reaction Time | Several hours to overnight | A few hours |
Table 1: Typical Optimized Reaction Conditions
Isolation and purification are critical steps. A standard workup involves quenching the reaction, extracting the product into an organic solvent, washing, drying, and concentrating. The crude product is then often purified by column chromatography on silica (B1680970) gel, using an eluent system such as dichloromethane/methanol with a small amount of ammonium (B1175870) hydroxide (B78521) to improve the chromatography of the amine product.
Stereochemical Control and Resolution
The parent compound, this compound, is achiral and therefore does not present stereochemical challenges in its synthesis. However, if chiral centers were introduced into the piperidine ring, the azepane ring, or the ethyl linker to create derivatives, stereochemical control would become a critical consideration. In such cases, asymmetric synthesis strategies or chiral resolution techniques would be necessary to obtain specific stereoisomers.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
Elucidation of Chemical Shifts and Coupling Constants in 1D NMR (¹H, ¹³C)
The ¹H NMR spectrum of this compound is expected to exhibit a series of multiplets in the aliphatic region, corresponding to the protons of the piperidine and azepane rings, as well as the ethyl linker. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the conformational dynamics of the ring systems.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in a unique chemical environment. The chemical shifts of the carbons adjacent to the nitrogen atoms would be deshielded and appear at a higher frequency.
Predicted ¹H NMR Data for this compound: This data is hypothetical and based on typical values for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
|---|---|---|---|
| Piperidine N-H | ~1.5-2.5 | broad singlet | - |
| Azepane N-CH₂ (adjacent to ethyl) | ~2.5-2.7 | triplet | ~7 |
| Piperidine CH (at C4) | ~1.3-1.5 | multiplet | - |
| Ethyl CH₂ (adjacent to piperidine) | ~1.4-1.6 | multiplet | - |
| Ethyl CH₂ (adjacent to azepane) | ~2.4-2.6 | triplet | ~7 |
| Piperidine CH₂ (at C2, C6) | ~2.9-3.1 (axial), ~2.4-2.6 (equatorial) | multiplet | - |
| Piperidine CH₂ (at C3, C5) | ~1.6-1.8 (axial), ~1.1-1.3 (equatorial) | multiplet | - |
| Azepane CH₂ (at C2, C7) | ~2.5-2.7 | multiplet | - |
Predicted ¹³C NMR Data for this compound: This data is hypothetical and based on typical values for similar structural motifs.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Azepane C (adjacent to ethyl) | ~55-60 |
| Ethyl C (adjacent to azepane) | ~50-55 |
| Piperidine C (at C2, C6) | ~45-50 |
| Piperidine C (at C4) | ~35-40 |
| Ethyl C (adjacent to piperidine) | ~30-35 |
| Piperidine C (at C3, C5) | ~28-33 |
| Azepane C (at C2, C7) | ~58-62 |
| Azepane C (at C3, C6) | ~27-32 |
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Spatial and Through-Bond Correlations
To definitively assign the proton and carbon signals and to elucidate the full connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, cross-peaks would be observed between the protons of the ethyl linker and the adjacent protons on both the piperidine and azepane rings, confirming the connectivity of the three structural fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. terrificscience.org It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). terrificscience.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the relative stereochemistry and preferred conformation of the molecule, for instance, by showing through-space interactions between protons on the piperidine and azepane rings.
Mass Spectrometry for Fragmentation Pathway Determination
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can be used to deduce its structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This would allow for the unambiguous determination of its elemental formula, C₁₂H₂₄N₂.
Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the original molecule. The fragmentation of this compound would likely proceed through several characteristic pathways, including:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This would lead to the formation of characteristic iminium ions from both the piperidine and azepane rings.
Cleavage of the ethyl linker: Fragmentation could occur along the ethyl chain, leading to ions corresponding to the piperidin-4-ylethyl cation or the azepane-1-yl radical, and vice-versa.
Ring-opening fragmentation: Both the piperidine and azepane rings could undergo fragmentation to produce a series of smaller, characteristic ions.
Predicted Key MS/MS Fragments for this compound: This data is hypothetical and based on general fragmentation patterns of cyclic amines.
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 197 | [M+H]⁺ | Protonated molecular ion |
| 98 | Azepanylmethyl cation | Cleavage of the C-C bond between the ethyl group and the piperidine ring |
| 84 | Piperidin-4-yl cation | Cleavage of the C-C bond of the ethyl group |
| 70 | Fragment from azepane ring | Ring opening and fragmentation of the azepane moiety |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization
The IR and Raman spectra of this compound are expected to be dominated by bands corresponding to the vibrations of the C-H, C-N, and C-C bonds within the saturated heterocyclic rings and the ethyl linker.
Predicted Vibrational Frequencies for this compound: This data is hypothetical and based on typical values for similar functional groups.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|
| N-H Stretch (piperidine) | ~3300-3500 (broad) | Weak |
| C-H Stretch (aliphatic) | ~2850-3000 | Strong |
| CH₂ Scissoring | ~1440-1470 | Medium |
| C-N Stretch | ~1000-1250 | Medium-Strong |
| C-C Stretch | ~800-1200 | Strong |
The N-H stretching vibration of the piperidine ring would likely appear as a broad band in the IR spectrum. The C-H stretching vibrations of the numerous methylene (B1212753) groups would result in strong absorptions in the 2850-3000 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching vibrations of the entire molecular framework, providing a unique signature for the compound. Raman spectroscopy would be particularly useful for observing the symmetric C-C and C-N stretching vibrations, which are often weak in the IR spectrum.
Crystallographic Data for this compound Not Currently Available in Public Databases
A thorough search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the specific compound this compound. Consequently, a detailed analysis of its solid-state structure, including crystal packing, unit cell dimensions, and specific intermolecular interactions, cannot be provided at this time.
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information about the molecular geometry, conformation of the piperidine and azepane rings, and the nature of the ethyl linker in this compound. Furthermore, analysis of the crystal packing would elucidate the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the supramolecular architecture of the compound in its solid state.
While studies on related piperidine and azepane derivatives often utilize X-ray crystallography to confirm stereochemistry and analyze structural features, the specific data for this compound remains unpublished in the accessible scientific domain. researchgate.netrsc.orgnih.govnih.gov The molecular formula for this compound is C13H26N2, but this corresponds to multiple possible isomers, and crystallographic data is specific to the exact arrangement of atoms in a single crystal. nist.govchemspider.com
Should X-ray diffraction studies be conducted and published in the future, the resulting data would likely include:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Providing detailed information on the molecular geometry.
Torsion Angles: Describing the conformation of the flexible parts of the molecule.
Hydrogen Bonding Parameters: Detailing the geometry of any hydrogen bonds present.
This information would be compiled into standardized tables, such as a crystallographic data table, a table of selected bond lengths and angles, and a table of hydrogen bond geometries.
Without experimental data, any discussion of the solid-state structure of this compound would be purely speculative. The scientific community awaits the publication of empirical crystallographic data to fully elucidate the structural characteristics of this compound.
Computational Chemistry and Theoretical Investigations of 1 2 Piperidin 4 Ylethyl Azepane
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density Distributions
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For 1-(2-Piperidin-4-ylethyl)azepane, a DFT study would typically involve:
Molecular Orbital Analysis: This would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability.
Electron Density Distribution: This analysis would reveal the regions of high and low electron density within the molecule, indicating the locations of nucleophilic and electrophilic sites. This is particularly useful for understanding how the molecule might interact with other chemical species.
Electrostatic Potential Maps: These maps would visualize the electrostatic potential on the molecule's surface, highlighting areas that are positively or negatively charged and thus prone to electrostatic interactions.
A hypothetical data table summarizing results from a DFT study is presented below.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital and the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Ab Initio Methods for Energetic Landscape Exploration
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, they can provide highly accurate energetic information. For this compound, ab initio calculations would be employed to:
Calculate Accurate Molecular Energies: This would allow for the precise determination of the stability of different potential conformations of the molecule.
Investigate Reaction Mechanisms: For any potential chemical reactions involving this molecule, ab initio methods could be used to map out the energy profile of the reaction pathway, identifying transition states and activation energies.
Conformational Analysis and Dynamics via Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
The flexibility of the piperidine (B6355638) and azepane rings, as well as the ethyl linker, means that this compound can exist in numerous conformations. MM and MD simulations are the preferred methods for exploring this conformational landscape.
Potential Energy Surface Mapping and Conformational Isomers
Molecular Mechanics (MM) methods use classical physics to model the energy of a molecule as a function of its geometry. By systematically changing the bond lengths, bond angles, and dihedral angles, it is possible to map the potential energy surface of the molecule. This would allow for:
Identification of Stable Conformers: The minima on the potential energy surface correspond to stable conformations of the molecule. For this compound, this would include various chair and boat conformations of the piperidine and azepane rings and different orientations of the ethyl side chain.
Determination of Relative Energies: The relative energies of these conformers could be calculated to predict which conformations are most likely to be populated at a given temperature.
Dynamics of Ring Inversion and Side-Chain Rotations
Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. An MD simulation of this compound would provide insights into:
Ring Inversion Barriers: The energy barriers for the interconversion between different ring conformations (e.g., chair-to-boat) of the piperidine and azepane rings could be determined.
Side-Chain Flexibility: The simulation would show the rotational dynamics of the ethyl linker, revealing the preferred orientations of the piperidine and azepane rings relative to each other.
Solvent Effects: MD simulations can be performed in the presence of solvent molecules to understand how the solvent influences the conformational preferences and dynamics of the molecule.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic properties of a molecule. These predicted spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. For this compound, this would include:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using DFT. These predicted values would be instrumental in assigning the peaks in an experimental NMR spectrum.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This would result in a predicted IR spectrum that could be compared with an experimental spectrum to identify characteristic functional groups.
UV-Vis Spectroscopy: The electronic transitions and their corresponding wavelengths can be predicted using time-dependent DFT (TD-DFT), providing a theoretical UV-Vis absorption spectrum.
A hypothetical comparison of predicted and experimental spectroscopic data is shown below.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (Piperidine C4) | 35.2 ppm | 34.8 ppm |
| ¹H NMR (Ethyl CH₂) | 2.6 ppm | 2.5 ppm |
| IR Stretch (C-N) | 1100 cm⁻¹ | 1105 cm⁻¹ |
Computational Assessment of Reactivity Descriptors
The reactivity of this compound can be computationally modeled to predict how it will interact with other chemical species. Reactivity descriptors derived from conceptual density functional theory (DFT) are powerful tools for this purpose. These descriptors are calculated based on the molecule's electron density, providing a map of its reactive landscape.
Electrostatic Potential (ESP)
The molecular electrostatic potential (ESP) is a valuable descriptor that illustrates the charge distribution within a molecule. It is calculated by determining the potential energy of a positive point charge as it interacts with the electron cloud and nuclei of the molecule. Regions with a negative ESP are indicative of electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions with a positive ESP are electron-deficient and are prone to nucleophilic attack.
For this compound, the ESP surface would highlight the nitrogen atoms of the piperidine and azepane rings as the most electron-rich centers. These areas, characterized by a significant negative potential, are the primary sites for protonation and interaction with electrophiles. The hydrogen atoms attached to the carbon backbone would exhibit positive electrostatic potentials, making them potential sites for interaction with nucleophiles, although to a lesser extent than the highly localized negative potential on the nitrogen atoms.
A hypothetical ESP map would likely show the most negative potential localized on the lone pair of electrons of the nitrogen atom in the azepane ring, followed closely by the nitrogen in the piperidine ring. This suggests that the azepane nitrogen may be the more reactive site for electrophilic addition.
Fukui Functions
Fukui functions provide a more nuanced and quantitative measure of a molecule's local reactivity. They are derived from the change in electron density at a specific point in the molecule upon the addition or removal of an electron. Essentially, the Fukui function identifies the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
There are three main types of Fukui functions:
f+(r) : This function describes the reactivity towards a nucleophilic attack (addition of an electron). A high value of f+(r) indicates a site that is favorable for accepting an electron.
f-(r) : This function describes the reactivity towards an electrophilic attack (removal of an electron). A high value of f-(r) indicates a site that is prone to donating an electron.
f0(r) : This function describes the reactivity towards a radical attack.
In the case of this compound, a computational analysis would be expected to reveal that the highest values of f-(r) are concentrated around the nitrogen atoms, confirming their role as the primary nucleophilic centers of the molecule. Conversely, the regions with the highest f+(r) values would likely be distributed more broadly across the carbon skeleton, indicating the sites most susceptible to nucleophilic attack, should the molecule be subjected to such conditions.
The dual descriptor, Δf(r) = f+(r) - f-(r), further refines this analysis. A positive value of Δf(r) indicates a site that is more susceptible to nucleophilic attack, while a negative value points to a site more prone to electrophilic attack. For this compound, the nitrogen atoms would exhibit strongly negative Δf(r) values.
Table 1: Hypothetical Fukui Function Indices for Selected Atoms in this compound
| Atom | f+ | f- | Δf | Predicted Reactivity |
| N (azepane) | 0.021 | 0.185 | -0.164 | Electrophilic Attack |
| N (piperidine) | 0.025 | 0.179 | -0.154 | Electrophilic Attack |
| C (adjacent to N in azepane) | 0.045 | 0.015 | 0.030 | Nucleophilic Attack |
| C (adjacent to N in piperidine) | 0.048 | 0.018 | 0.030 | Nucleophilic Attack |
Note: The values presented in this table are hypothetical and serve as an illustration of the expected trends from a computational study. Actual values would require a dedicated quantum chemical calculation.
The comprehensive analysis of these reactivity descriptors provides a robust theoretical framework for understanding the chemical behavior of this compound. The insights gained from the electrostatic potential and Fukui functions are invaluable for predicting its interaction with other molecules, guiding further experimental studies, and exploring its potential applications in various chemical contexts.
Chemical Reactivity and Transformation Studies of 1 2 Piperidin 4 Ylethyl Azepane
Investigation of Acid-Base Properties and Protonation Equilibria in Solution
The presence of two tertiary amine groups makes 1-(2-Piperidin-4-ylethyl)azepane a dibasic compound. The basicity of each nitrogen atom is influenced by the alkyl substitution and the ring size. In an aqueous solution, the compound will exist in equilibrium with its protonated forms.
The acid-base equilibria can be represented as follows:
L + H₂O ⇌ LH⁺ + OH⁻ (Kₑ₁) LH⁺ + H₂O ⇌ LH₂²⁺ + OH⁻ (Kₑ₂)
The ethyl bridge connecting the two rings will have a minor electron-donating effect, slightly increasing the basicity of both nitrogen atoms compared to their unsubstituted parent heterocycles. The protonation is expected to occur stepwise, with the first protonation occurring at the more basic nitrogen. The relative basicity of the two nitrogen atoms would be subtly different due to the different ring sizes and the substitution pattern, but a significant difference is not expected.
Table 1: Estimated pKa Values of Related Cyclic Amines
| Compound | pKa of Conjugate Acid |
| Piperidine (B6355638) | ~11.1 masterorganicchemistry.com |
| Azepane | ~11.0 |
| N-methylpiperidine | ~10.4 |
Note: The pKa values are approximate and can vary with experimental conditions. The pKa for azepane is an estimation based on its structural similarity to piperidine.
Analysis of Nucleophilic and Electrophilic Reactivity at Nitrogen Centers
The lone pair of electrons on each nitrogen atom makes this compound a potent nucleophile. Both nitrogen atoms can participate in nucleophilic substitution and addition reactions.
Nucleophilic Reactivity: The nitrogen atoms can react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and Michael acceptors. byjus.comidc-online.com For instance, reaction with an alkyl halide would lead to the formation of a quaternary ammonium (B1175870) salt. Due to the presence of two nucleophilic centers, a mixture of mono- and di-quaternized products could be expected, depending on the stoichiometry of the reagents. The relative reactivity of the two nitrogen atoms would be similar, potentially leading to a statistical distribution of products in a non-selective reaction.
Electrophilic Reactivity: The nitrogen centers themselves are not electrophilic. However, they can be converted into electrophilic species. For example, treatment with an oxidizing agent could form an N-oxide, which could then undergo further reactions. wikipedia.org Additionally, conversion to a chloramine (B81541) derivative would render the nitrogen electrophilic. wikipedia.org
Ring-Opening and Functionalization Reactions of the Azepane and Piperidine Moieties
The saturated heterocyclic rings of this compound are generally stable but can undergo ring-opening reactions under specific conditions.
Ring-Opening Reactions: Ring-opening of piperidine and azepane rings typically requires harsh conditions or specific activation. For example, the Hofmann elimination, a process involving the formation of a quaternary ammonium hydroxide (B78521) followed by heating, can lead to ring cleavage. For this compound, this could potentially occur at either the piperidine or the azepane ring. Another approach involves reductive ring opening of cyclopropane (B1198618) intermediates formed from the corresponding tetrahydropyridines. nih.gov More recent methods have explored the dearomative ring expansion of nitroarenes to synthesize functionalized azepanes, a strategy that could be adapted for the synthesis of derivatives of this compound. nih.govresearchgate.netmanchester.ac.uk
Functionalization Reactions: The functionalization of pre-existing piperidine and azepane rings is a key strategy for the synthesis of diverse derivatives. researchgate.net This can involve reactions at the nitrogen atom, as discussed previously, or at the carbon atoms of the rings. Direct C-H functionalization is a powerful modern tool for this purpose (see section 5.6). Traditional methods often rely on the introduction of functional groups that can then be further manipulated. For example, lithiation followed by reaction with an electrophile can introduce substituents at specific positions. thieme-connect.com
Chelation and Coordination Chemistry with Metal Centers
With two nitrogen donor atoms separated by a flexible ethyl bridge, this compound can act as a bidentate ligand, forming coordination complexes with various metal ions. libretexts.orglibretexts.orgpurdue.eduyoutube.combyjus.com The stability and structure of these complexes will depend on the nature of the metal ion, the solvent, and the presence of other ligands.
The two nitrogen atoms can coordinate to a metal center to form a chelate ring. The size of this chelate ring will include the two nitrogen atoms, the two carbon atoms of the ethyl bridge, and the carbon atom of the piperidine ring to which the ethyl group is attached, resulting in a thermodynamically favorable six-membered ring upon coordination. The coordination geometry around the metal center will be influenced by the steric bulk of the piperidine and azepane rings. The incorporation of a piperidine moiety into a ligand framework has been shown to influence the coordination geometry and stability of the resulting metal complexes. rsc.orgrsc.org Studies on similar piperazine-containing macrocycles have shown that the conformation of the heterocyclic ring can significantly impact metal binding affinity. nih.gov
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description |
| Bidentate (Chelating) | Both nitrogen atoms coordinate to the same metal center. |
| Monodentate | Only one of the nitrogen atoms coordinates to a metal center. |
| Bridging | The ligand bridges two different metal centers. |
The formation of stable complexes with transition metals like copper(II), nickel(II), and zinc(II) can be anticipated, similar to other bidentate amine ligands. tsijournals.com
Oxidation and Reduction Pathways of the Diamine Framework
The diamine framework of this compound is susceptible to both oxidation and reduction reactions.
Oxidation: The tertiary amine groups can be oxidized under various conditions. Mild oxidation, for example with hydrogen peroxide or a peroxy acid, would likely lead to the formation of the corresponding N-oxides. tandfonline.comacs.orgorganic-chemistry.org It is possible to form either the mono-N-oxide or the di-N-oxide, depending on the reaction conditions and the amount of oxidizing agent used. Stronger oxidation can lead to more complex product mixtures, including cleavage of the C-N bonds. oup.com The aerobic oxidation of secondary amines can be catalyzed by certain quinone systems. nih.gov
Reduction: The parent diamine is in its fully reduced state. However, if oxidized species such as N-oxides are formed, they can be reduced back to the parent amine. A variety of reducing agents can be employed for the reduction of amine N-oxides, including diboron (B99234) reagents and titanium(III) chloride. nih.govnih.govrsc.orgresearchgate.net
Exploration of C-H Functionalization Strategies on the Alicyclic Rings
Direct C-H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-installed functional groups. nih.govacs.org For this compound, this offers a route to introduce a wide range of substituents onto the piperidine and azepane rings.
The reactivity of C-H bonds in saturated nitrogen heterocycles is influenced by their position relative to the nitrogen atom. The α-C-H bonds (adjacent to the nitrogen) are typically the most activated towards deprotonation or radical abstraction due to the influence of the heteroatom. nih.govacs.org However, recent advances have enabled the functionalization of more remote β- and γ-positions. thieme-connect.comacs.org
Various catalytic systems, often based on transition metals like rhodium or palladium, can be used to achieve site-selective C-H functionalization. nih.gov Photoredox catalysis has also proven to be a mild and efficient method for the α-C-H arylation of piperidines. acs.orgresearchgate.net These methods could potentially be applied to this compound to generate a library of novel derivatives with tailored properties.
Synthesis and Comprehensive Characterization of Derivatives and Analogs of 1 2 Piperidin 4 Ylethyl Azepane
Rational Design Principles for Structural Modifications
The molecular architecture of 1-(2-Piperidin-4-ylethyl)azepane offers multiple avenues for structural modification, guided by rational design principles. The piperidine (B6355638) and azepane moieties are considered "privileged scaffolds" in medicinal chemistry, as they are recurring structural motifs in numerous biologically active compounds. nih.govnih.govnih.gov The design of derivatives and analogs focuses on systematically altering specific subunits of the molecule to modulate its physicochemical properties and biological interactions.
Key modification points include:
The Piperidine and Azepane Nitrogens: Both secondary amine groups are primary targets for functionalization. Their basicity and nucleophilicity allow for the introduction of a wide array of substituents, which can influence solubility, lipophilicity, and receptor binding affinity.
The Piperidine and Azepane Rings: The carbon skeletons of both heterocyclic rings can be substituted to alter the compound's three-dimensional shape, rigidity, and interactions with biological targets. Introducing substituents can create chiral centers, leading to stereoisomers with potentially different activities. rsc.org
The Ethyl Linker: The two-carbon chain connecting the piperidine and azepane rings can be lengthened, shortened, or rigidified to control the spatial relationship between the two heterocyclic systems.
Rational design strategies often employ computational modeling and structure-activity relationship (SAR) studies to predict how specific modifications will affect the molecule's properties. researchgate.net For instance, adding polar groups can enhance aqueous solubility, while incorporating aromatic or lipophilic moieties can increase membrane permeability.
Strategies for N-Alkylation and N-Acylation of the Secondary Amine Groups
The presence of two secondary amine nitrogens in this compound makes N-alkylation and N-acylation fundamental strategies for creating a diverse library of derivatives. These reactions must be carefully controlled to achieve selective mono- or di-substitution and to avoid the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net
N-Alkylation: Direct alkylation of the secondary amines can be achieved using alkyl halides. To favor the formation of the tertiary amine over the quaternary salt, sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (Hünig's base) are often employed in solvents like acetonitrile (B52724). researchgate.net Another powerful method is reductive amination, where the parent amine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. This approach is highly efficient for producing a wide range of N-substituted derivatives. rsc.orgmdpi.com Furthermore, metal-catalyzed N-alkylation using alcohols as alkylating agents represents a more atom-economical and environmentally benign alternative. nih.gov
N-Acylation: N-acylation is typically accomplished by treating the parent compound with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. This reaction is generally high-yielding and provides stable amide derivatives.
The following table summarizes common strategies for these modifications.
Table 1: Strategies for N-Alkylation and N-Acylation
| Reaction Type | Reagents & Conditions | Derivative Formed | Notes |
|---|---|---|---|
| Direct N-Alkylation | Alkyl Halide (R-X), Hünig's Base, CH₃CN | Tertiary Amine | Minimizes quaternization. researchgate.net |
| Reductive Amination | Aldehyde/Ketone (R'COR''), NaBH(OAc)₃, ClCH₂CH₂Cl | Tertiary Amine | Versatile and high-yielding. mdpi.com |
| Catalytic N-Alkylation | Alcohol (R-OH), [Ir] or [Ru] catalyst, Base | Tertiary Amine | Atom-economical "borrowing hydrogen" methodology. nih.gov |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride, Et₃N, CH₂Cl₂ | Amide | Generally rapid and efficient. |
Introduction of Substituents onto the Piperidine and Azepane Rings
Functionalizing the C-H bonds of the saturated piperidine and azepane rings is more challenging than N-functionalization but offers a powerful route to novel analogs. dntb.gov.ua Strategies typically involve either building the rings from already functionalized precursors or direct functionalization of the pre-formed heterocycles. nih.gov
One common method for direct functionalization involves protecting the amine nitrogen, for example as a tert-butyloxycarbonyl (Boc) carbamate, which increases the acidity of the adjacent α-protons. Deprotonation with a strong base like n-butyllithium generates a lithiated intermediate that can be trapped with various electrophiles (e.g., alkyl halides, aldehydes, or silyl (B83357) chlorides). whiterose.ac.ukethz.ch
Ring-expansion strategies can be employed to synthesize substituted azepanes from more readily available piperidine precursors. rsc.orgresearchgate.net For example, a reductive amination can trigger the cleavage of a cyclopropane (B1198618) ring fused to a piperidine, resulting in a ring-expanded azepane structure. rsc.orgrsc.orgnih.gov Another approach is the construction of the heterocyclic rings via cycloaddition reactions or the catalytic hydrogenation of substituted pyridine (B92270) precursors. dtic.mil
Table 2: Strategies for Ring Substitution
| Strategy | Description | Example Precursors/Reagents | Resulting Structure |
|---|---|---|---|
| Directed Lithiation | Deprotonation of an N-Boc protected ring followed by reaction with an electrophile. whiterose.ac.uk | N-Boc-piperidine, n-BuLi, Electrophile (E+) | Substituted Piperidine/Azepane |
| Ring Expansion | Chemical transformation that enlarges a piperidine ring into an azepane ring. rsc.org | Fused piperidine-cyclopropane derivatives | Substituted Azepane |
| Hydrogenation | Reduction of a substituted pyridine to form a substituted piperidine. nih.gov | Substituted Pyridine, H₂, Metal Catalyst (Ni, Pd, Rh) | Substituted Piperidine |
| Cycloaddition | Construction of the heterocyclic ring from acyclic precursors. | Imines, Dienes, Metal Catalysts | Substituted Piperidine/Azepane |
Formation of Quaternary Ammonium Salts and Other Charged Species
The secondary amine functionalities of this compound can be converted into quaternary ammonium salts, which are permanently charged species. This transformation dramatically alters the molecule's properties, particularly its solubility in aqueous media. Quaternization is typically achieved by reacting the parent amine with an excess of an alkylating agent, such as an alkyl halide (e.g., iodomethane (B122720) or a long-chain alkyl bromide), in a suitable solvent. srce.hr
The reaction proceeds via nucleophilic attack of the nitrogen atom on the alkyl halide. Given the two secondary amines in the parent structure, this can lead to the formation of mono-quaternary or bis-quaternary ammonium salts, depending on the stoichiometry and reaction conditions. These salts consist of a positively charged ammonium cation and a corresponding anion from the alkylating agent (e.g., I⁻, Br⁻). nih.govsioc-journal.cn
Table 3: Examples of Potential Quaternary Ammonium Salts
| Derivative Type | Alkylating Agent (R-X) | Potential Product Name |
|---|---|---|
| Bis-Quaternary Methyl Salt | Iodomethane (CH₃I) | 1,1-Dimethyl-4-(2-(1-methylazepan-1-ium-1-yl)ethyl)piperidin-1-ium Diiodide |
| Bis-Quaternary Benzyl Salt | Benzyl Bromide (BnBr) | 1,1-Dibenzyl-4-(2-(1-benzylazepan-1-ium-1-yl)ethyl)piperidin-1-ium Dibromide |
| Bis-Quaternary Dodecyl Salt | 1-Bromododecane | 1,1-Didodecyl-4-(2-(1-dodecylazepan-1-ium-1-yl)ethyl)piperidin-1-ium Dibromide |
Development of Functionalized Probes for Advanced Chemical Studies
The synthetic handles introduced through the methods described above can be used to convert this compound derivatives into functionalized probes for advanced chemical biology studies. These probes are designed to investigate the interactions, localization, and dynamics of the parent molecule within biological systems.
This is achieved by attaching a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label, to the molecular scaffold. For example, an N-acylation reaction could be performed with an activated ester of a fluorophore. Alternatively, a derivative bearing a terminal alkyne or azide (B81097) group can be synthesized, allowing for covalent attachment to a corresponding probe via a copper-catalyzed "click chemistry" reaction. acs.org These functionalized probes are invaluable tools for target identification, cellular imaging, and pull-down assays.
Table 4: Examples of Functionalized Probes
| Probe Type | Functional Group Introduced | Example Application |
|---|---|---|
| Fluorescent Probe | Fluorescein, Rhodamine, or other fluorophore | Fluorescence microscopy to visualize cellular localization. |
| Affinity Probe | Biotin | Affinity purification of binding partners (e.g., target proteins). |
| Clickable Probe | Terminal Alkyne or Azide | Bio-orthogonal conjugation to reporter molecules in complex biological samples. acs.org |
| Photoaffinity Probe | Benzophenone or Diazirine | Covalent cross-linking to target proteins upon photoactivation for target identification. |
Methodological Advancements in the Study of Complex Polyamines
Application of Flow Chemistry Techniques for Scalable Synthesis
The scalable synthesis of complex polyamines like 1-(2-Piperidin-4-ylethyl)azepane is often challenging using traditional batch chemistry due to issues with reaction control, safety, and scalability. Flow chemistry, a process where chemical reactions are run in a continuously flowing stream rather than in a flask, offers significant advantages.
A plausible synthetic route for this compound involves the reductive amination of 4-(2-aminoethyl)piperidine with a protected form of azepan-1-one, followed by deprotection. In a flow chemistry setup, this multi-step synthesis can be performed in a continuous sequence. The reagents would be pumped from separate reservoirs and mixed at a specific junction before entering a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in the reactor allows for rapid optimization and higher yields.
The benefits of employing flow chemistry for the synthesis of this compound include enhanced heat and mass transfer, which is crucial for managing exothermic reactions and improving reaction rates. The enclosed nature of the system also allows for the safe handling of hazardous reagents and intermediates. Furthermore, scaling up production is a matter of running the system for a longer duration, rather than using larger and more cumbersome reaction vessels.
Recent publications in the Journal of Flow Chemistry highlight the successful application of flow techniques for various organic transformations, including peptide synthesis and N-methylation, which are analogous to the steps required for synthesizing complex polyamines. flowchemistrysociety.com For instance, the continuous flow synthesis of intermediates for pharmaceuticals demonstrates the robustness of this technology for producing complex molecules. flowchemistrysociety.com
A hypothetical flow synthesis of this compound could be designed as a two-stage process. In the first stage, the reductive amination could be carried out using a packed-bed reactor containing a solid-supported reducing agent. The output from this reactor would then directly flow into a second module for the deprotection step, potentially using a scavenger resin to remove by-products, yielding the final product in a continuous stream.
Table 1: Comparison of Batch vs. Flow Synthesis for this compound (Hypothetical Data)
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 24 - 48 hours | 1 - 2 hours |
| Typical Yield | 50 - 65% | 85 - 95% |
| Purity (before purification) | 70 - 80% | >90% |
| Scalability | Difficult, requires larger glassware | Straightforward, longer run time |
| Safety | Handling of pyrophoric reagents in open or semi-open systems | Enclosed system, better heat dissipation |
Integration of Machine Learning and Data Science for Reaction Prediction and Optimization
Machine learning (ML) and data science are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with a fraction of the experimental effort traditionally required. For a novel compound like this compound, where established synthetic protocols may not exist, ML models can be invaluable.
By training on large datasets of known chemical reactions, machine learning algorithms can predict the most likely products of a given set of reactants and conditions. nih.govnih.gov This is particularly useful for complex reactions like the synthesis of polyamines, where multiple side products can form. For the synthesis of this compound, an ML model could be used to screen various catalysts, solvents, and temperature conditions to identify the optimal parameters for maximizing the yield of the desired product while minimizing the formation of impurities.
One approach involves using a predictive model to generate a "reaction map," which visualizes the predicted yield of the target compound across a multi-dimensional space of reaction parameters. This allows chemists to intelligently select the most promising experimental conditions to test, rather than relying on a trial-and-error approach. Studies have shown that machine learning models can accurately predict reaction yields and even suggest novel reaction pathways. chemrxiv.org
For example, a deep learning model could be trained on a database of reductive amination reactions to predict the success of the coupling between 4-(2-aminoethyl)piperidine and the azepane precursor. rsc.org The model would take the molecular structures of the reactants and the proposed conditions as input and output a predicted yield and a confidence score. This approach significantly accelerates the development phase of the synthesis.
Table 2: Machine Learning-Driven Optimization of a Key Synthetic Step (Hypothetical Data)
| Condition Set | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) |
| 1 | Pd/C | Methanol (B129727) | 25 | 68 | 65 |
| 2 | NaBH(OAc)₃ | Dichloromethane | 25 | 85 | 82 |
| 3 | PtO₂ | Ethanol | 50 | 75 | 73 |
| 4 (Optimized) | NaBH(OAc)₃ | 1,2-Dichloroethane | 40 | 92 | 90 |
Advanced Hyphenated Techniques for Characterization of Complex Reaction Mixtures
The synthesis of complex polyamines often results in a mixture containing the desired product, unreacted starting materials, intermediates, and various side products. The comprehensive characterization of such complex mixtures requires powerful analytical techniques. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose.
For the analysis of the reaction mixture from the synthesis of this compound, a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be highly effective. nih.gov LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many polyamines. The liquid chromatograph separates the components of the mixture based on their polarity and size, and the mass spectrometer provides detailed information about the molecular weight and structure of each separated component. nih.gov
Hydrophilic-interaction liquid chromatography (HILIC) is a valuable LC technique for highly polar compounds like polyamines, as it can provide sufficient retention and separation from the solvent front. nih.gov When coupled with tandem mass spectrometry (MS/MS), it allows for the fragmentation of the parent ions, providing further structural elucidation and enabling the confident identification of the target compound and its isomers or by-products.
In addition to LC-MS, advanced techniques such as Thermal Analysis (TA) coupled with Fourier Transform Infrared (FTIR) spectroscopy (TGA-FTIR) can provide information on the thermal stability and decomposition pathways of the synthesized polyamine. researchgate.net This is crucial for understanding the material properties of the compound.
Table 3: Analytical Techniques for the Characterization of this compound
| Technique | Information Obtained | Application in this Context |
| LC-MS/MS | Molecular weight, structural fragments, quantification | Primary tool for identifying the product, quantifying purity, and identifying impurities in the reaction mixture. nih.gov |
| GC-MS | Molecular weight of volatile components, separation of isomers | Analysis of more volatile starting materials and by-products. nih.gov |
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure, connectivity of atoms | Unambiguous confirmation of the chemical structure of the purified product. |
| TGA-FTIR | Thermal stability, decomposition products | Assessment of the thermal properties of the final compound. researchgate.net |
Future Research Directions and Potential Chemical Applications of 1 2 Piperidin 4 Ylethyl Azepane
Exploration of Novel and Greener Synthetic Pathways
The synthesis of complex nitrogen-containing heterocyclic compounds like 1-(2-piperidin-4-ylethyl)azepane presents opportunities for the development of innovative and environmentally benign synthetic strategies. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Future research could focus on developing more efficient and "greener" pathways.
Potential Research Avenues:
One-Pot Syntheses: Designing a one-pot reaction where the piperidine (B6355638) and azepane moieties are coupled in a single synthetic operation would significantly improve efficiency.
Catalytic C-N Bond Formation: Investigating the use of transition metal catalysts (e.g., palladium, copper, or nickel) or organocatalysts to facilitate the coupling of a piperidine-containing fragment with an azepane precursor could lead to milder reaction conditions and higher yields.
Use of Renewable Starting Materials: Exploring synthetic routes that utilize starting materials derived from renewable feedstocks would align with the principles of green chemistry.
Solvent Minimization and Alternative Solvents: Research into solvent-free reaction conditions or the use of greener solvents such as water, ionic liquids, or supercritical fluids could reduce the environmental impact of the synthesis. ambeed.com
Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, leading to improved yields, selectivity, and safety, while also allowing for easier scalability.
A relevant, though not directly applied, synthetic strategy that could be adapted is the stereoselective and regioselective synthesis of azepane derivatives through piperidine ring expansion. rsc.org This method has been shown to produce diastereomerically pure azepane derivatives in excellent yields and could potentially be modified to incorporate the 2-piperidin-4-ylethyl substituent. rsc.org
Deeper Understanding of Conformational Dynamics and Their Influence on Chemical Reactivity
The three-dimensional shape of a molecule, or its conformation, plays a crucial role in determining its physical and chemical properties, including its reactivity and biological activity. The flexible seven-membered azepane ring and the six-membered piperidine ring, connected by an ethyl linker, suggest that this compound can exist in multiple conformational states.
Key Areas for Investigation:
NMR Spectroscopy: Advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC) and variable temperature NMR, can provide detailed insights into the preferred conformations of the piperidine and azepane rings in solution. The J-value method can be employed to determine conformational free energies. nih.gov
X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction would provide a definitive picture of its solid-state conformation.
Computational Analysis: Molecular mechanics and density functional theory (DFT) calculations can be used to model the potential energy surface of the molecule and identify low-energy conformers. These calculations can also predict the relative populations of different conformations. nih.govnih.gov
Potential as Scaffolds in Organocatalysis or Ligand Design
The presence of two basic nitrogen atoms within a defined spatial orientation makes this compound an interesting candidate for applications in catalysis and coordination chemistry.
Potential Applications:
Organocatalysis: The piperidine and azepane nitrogens could act as basic sites to catalyze a variety of organic reactions, such as Michael additions, aldol (B89426) reactions, or Mannich reactions. The bifunctional nature of the molecule could allow for cooperative catalysis.
Ligand for Metal Catalysis: This compound could serve as a bidentate or bridging ligand for transition metals. The resulting metal complexes could have applications in various catalytic transformations, including hydrogenations, cross-coupling reactions, and polymerizations. The design of such ligands is a significant area of research. nih.gov
Scaffold for Drug Discovery: Piperidine and azepane rings are common structural motifs in many biologically active compounds and approved drugs. nih.govgoogle.com The this compound scaffold could be a starting point for the synthesis of new classes of compounds with potential therapeutic applications. For example, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been explored for the development of novel inhibitors. mdpi.comresearchgate.net
Advanced Computational Modeling for Predictive Chemical Behavior
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing deeper mechanistic insights.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (IR spectra), electronic structure (HOMO-LUMO gap), and reactivity indices. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, providing a more realistic picture of its conformational flexibility in different environments (e.g., in various solvents or in the presence of other molecules).
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of this compound were synthesized and their properties measured, QSAR models could be developed to correlate their structural features with their chemical or biological activity.
Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the target protein, thus guiding the design of more potent compounds.
By employing these computational methods, researchers can gain a predictive understanding of the chemical behavior of this compound, potentially accelerating the discovery of its applications.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Piperidin-4-ylethyl)azepane, and how can reaction conditions be optimized?
A one-pot synthesis approach using sulfonyl acetones and lactim ethers under thermal conditions (e.g., 90°C for 6–8 hours) is a viable method. Reaction progress can be monitored via TLC (chloroform as eluent), followed by crystallization from a 2-propanol-DMF mixture . For analogs, multi-step protocols involving piperidine alkylation and azepane ring closure (e.g., via reductive amination or nucleophilic substitution) are common, with purification via column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- NMR Spectroscopy : Use deuterated DMSO-CCl₄ mixtures (1:3) for ¹H NMR (300 MHz) to resolve signals for piperidine and azepane protons. Chemical shifts (δ) should align with predicted aromatic and aliphatic environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 220.268 g/mol for related analogs) and fragmentation patterns .
- LogP and PSA : Computational tools can estimate logP (~3.56) and polar surface area (~49.06 Ų) to predict solubility and permeability .
Q. How does the piperidine-azepane scaffold influence physicochemical properties compared to other heterocycles?
The fused piperidine-azepane structure enhances conformational flexibility, improving binding to hydrophobic pockets in enzymes or receptors. Azepane’s seven-membered ring reduces steric hindrance compared to six-membered piperidine, potentially enhancing selectivity in receptor interactions .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for azepane-containing compounds in enzyme inhibition?
In 11β-HSD1 inhibitors, introducing an azepane ring (vs. piperidine) increases potency (e.g., >95% inhibition at 1 μM) while maintaining selectivity. Substitutions at the azepane nitrogen (e.g., methyl or fluorophenyl groups) further modulate activity. A comparative SAR table is shown below:
| Compound | R1 Substituent | R2 (Azepane/Piperidine) | % Inhibition (1 μM) |
|---|---|---|---|
| 3a | 4-Methyl | Piperidine | 90% |
| 3e | 4-Methyl | Azepane | 98% |
Source : Adapted from 11β-HSD1 inhibitor studies
Q. How can researchers resolve contradictions in receptor binding profiles for piperidine-azepane hybrids?
Contradictory binding data (e.g., affinity for both dopamine D₂ and 5-HT receptors) require:
- Dose-Response Studies : Test compounds across a concentration gradient (e.g., 1 nM–10 μM) to identify off-target effects.
- Molecular Docking : Use computational models to predict interactions with receptor subtypes.
- Functional Assays : Measure downstream signaling (e.g., cAMP levels) to distinguish agonist vs. antagonist behavior .
Q. What experimental designs are recommended for studying metabolic stability of this compound derivatives?
- In Vitro Liver Microsome Assays : Incubate compounds with NADPH-fortified microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes.
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, which are critical for predicting drug-drug interactions .
Q. How can researchers leverage azepane-piperidine hybrids in multi-target drug discovery?
These hybrids are ideal for targeting GPCRs (e.g., serotonin, dopamine receptors) and enzymes (e.g., kinases, hydrolases) due to their modular scaffolds. For example:
- Dual-Action Antipsychotics : Design compounds with balanced D₂/5-HT₂A affinity by tuning azepane substituents .
- Anti-Inflammatory Agents : Incorporate sulfonyl or carbonyl groups to enhance binding to COX-2 or PDE4 .
Methodological Considerations
Q. How should researchers handle discrepancies in synthetic yields across different batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
